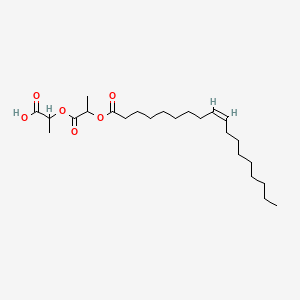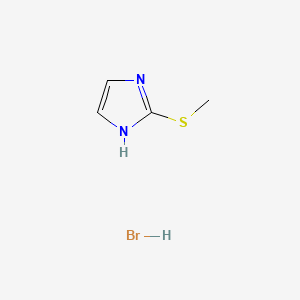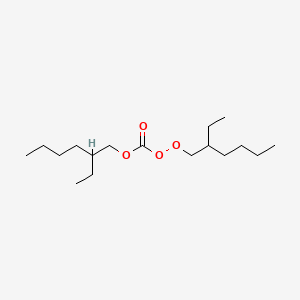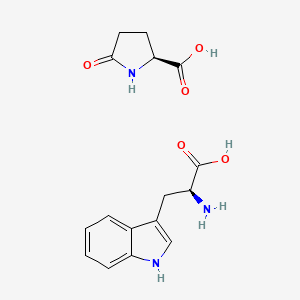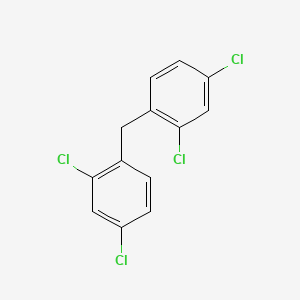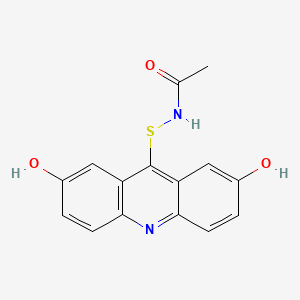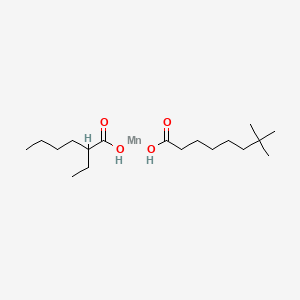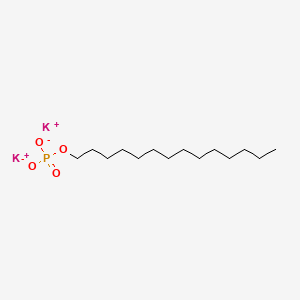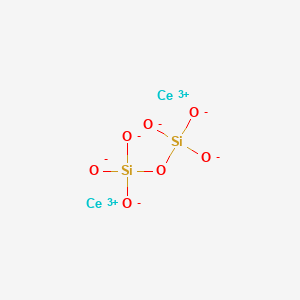
Cadmium zinc telluride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium zinc telluride is a compound composed of cadmium, zinc, and tellurium. It is a ternary semiconductor material that has gained significant attention due to its unique properties, such as high atomic number, high density, and excellent room-temperature performance. These properties make it an ideal candidate for various applications, including radiation detection, medical imaging, and astrophysics .
准备方法
Synthetic Routes and Reaction Conditions: Cadmium zinc telluride can be synthesized using various methods, including the Traveling Heater Method (THM) and Close Spaced Sublimation (CSS). The THM involves growing high-quality crystals by lowering the growth temperature and minimizing the segregation of zinc. This method also allows the use of seed crystals to improve the yield . The CSS technique is used to deposit thin films of this compound by sublimating cadmium telluride and zinc telluride onto a substrate, followed by annealing to form the ternary compound .
Industrial Production Methods: Industrial production of this compound involves the use of high-purity starting materials, such as cadmium, zinc, and tellurium, which are pre-purified by distillation. The growth of detector-grade crystals is challenging due to the material’s low thermal conductivity and high ionicity of bonds. Electrodeposition techniques, such as electroless gold plating, are used to create metal-semiconductor interfaces with low barrier and defect density .
化学反应分析
Types of Reactions: Cadmium zinc telluride undergoes various chemical reactions, including oxidation and reduction. For example, surface oxidation treatments can decrease surface leakage current, which affects the energy resolution of radiation detectors . The compound can also form oxides, such as tellurium dioxide, when exposed to oxidizing agents like hydrogen peroxide .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and hydrochloric acid for decomposition. The reaction conditions typically involve controlled temperatures and exposure times to achieve the desired chemical transformations .
Major Products: The major products formed from the reactions of this compound include various oxides, such as tellurium dioxide and cadmium-related oxides. These products can influence the material’s properties and performance in applications like radiation detection .
科学研究应用
Cadmium zinc telluride has a wide range of scientific research applications due to its unique properties. In astrophysics, it is used in high-resolution gamma-ray spectroscopic imaging systems for space telescopes . In medical imaging, this compound detectors are employed in single-photon emission computed tomography (SPECT) systems for real-time therapeutic dose monitoring . The compound is also used in homeland security for radiation detection and in the photovoltaic industry for tandem solar cells .
作用机制
The mechanism of action of cadmium zinc telluride involves its ability to operate in direct-conversion mode at room temperature. This property allows it to detect radiation without the need for cooling, unlike other materials such as germanium . The compound’s high atomic number and density contribute to its high sensitivity to X-rays and gamma rays, making it an effective material for radiation detection .
相似化合物的比较
Similar Compounds: Cadmium zinc telluride is often compared to other II-VI semiconductor compounds, such as cadmium telluride and zinc telluride. These compounds share similar properties, such as high atomic number and density, but this compound offers unique advantages due to its ternary composition .
Uniqueness: The uniqueness of this compound lies in its ability to combine the properties of cadmium telluride and zinc telluride, resulting in a material with enhanced performance in radiation detection and imaging applications. Its high energy resolution and room-temperature operation make it a preferred choice for various scientific and industrial applications .
属性
CAS 编号 |
303114-50-3 |
|---|---|
分子式 |
CdTeZn |
分子量 |
305.4 g/mol |
IUPAC 名称 |
cadmium;tellanylidenezinc |
InChI |
InChI=1S/Cd.Te.Zn |
InChI 键 |
QWUZMTJBRUASOW-UHFFFAOYSA-N |
规范 SMILES |
[Zn]=[Te].[Cd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


